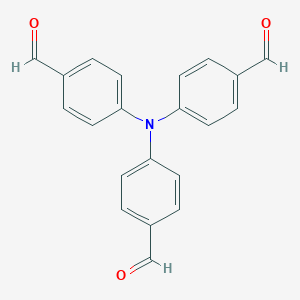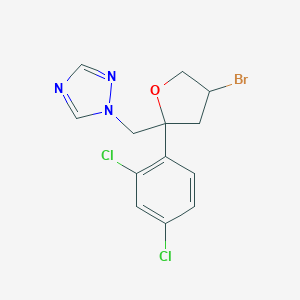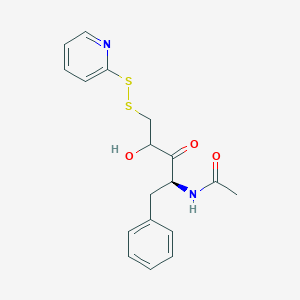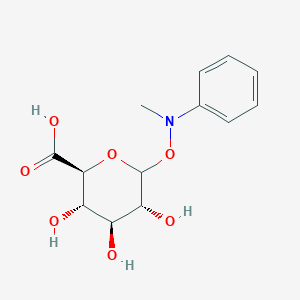
N-Methylaniline N-glucuronide
Vue d'ensemble
Description
N-Methylaniline N-glucuronide is a glucuronide metabolite of N-Methylaniline . Glucuronidation is a common pathway in human metabolism of drugs .
Synthesis Analysis
The synthesis of N-Methylaniline involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process occurs under mild conditions (60 °C) and uses NaOH as a base . The glucuronidation of N-Methylaniline to form this compound involves key enzymes UGT1A4 and UGT2B10 .Molecular Structure Analysis
The molecular structure of N-Methylaniline, the precursor to this compound, is available in the NIST Chemistry WebBook .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include the methylation of anilines to form N-Methylaniline , and the glucuronidation of N-Methylaniline .Physical And Chemical Properties Analysis
The physical and chemical properties of N-Methylaniline, the precursor to this compound, are available in the NIST Chemistry WebBook .Applications De Recherche Scientifique
A study by Mutlib and Abbott (1992) found that glucuronide conjugates of similar compounds are formed in rat bile, suggesting insights into their metabolism and potential toxicity (Mutlib & Abbott, 1992).
Wiessler and Rossnagel (1987) discovered that N-nitrosomethylbenzylamine (NMBzA) causes a glucuronide in rats' urine, which may explain the lack of DNA benzylation detection in clinical trials (Wiessler & Rossnagel, 1987).
Ishidate, Kishi, and Takitani (1959) hypothesized that the N-glucosyluronates of primary aromatic amines, like aniline, toluidine, and p-chloroaniline, likely have a structure of N-glucopyranosyluronic acid (Ishidate, Kishi, & Takitani, 1959).
Sherratt and Damani (1989) identified a novel metabolite, N-methylaniline N-glucuronide, produced in rat hepatocytes through the N-glucuronidation of N-methylaniline, indicating a previously uncharacterized route of metabolism (Sherratt & Damani, 1989).
Chiu and Huskey (1998) found species differences in N-glucuronidation of amines, with rabbits and guinea pigs showing higher capacities for this bioconjugation among preclinical species (Chiu & Huskey, 1998).
Mécanisme D'action
Safety and Hazards
Orientations Futures
There has been an increase in requests for the synthesis of N-glucuronides, possibly due to the increasing use of N-heterocyclic chemistry in the design of new small molecule drugs . This suggests that there may be future research directions in the synthesis and study of N-glucuronides like N-Methylaniline N-glucuronide.
Propriétés
IUPAC Name |
(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(N-methylanilino)oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c1-14(7-5-3-2-4-6-7)21-13-10(17)8(15)9(16)11(20-13)12(18)19/h2-6,8-11,13,15-17H,1H3,(H,18,19)/t8-,9-,10+,11-,13?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACCKVAFFPKLAN-NJMOVEGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=CC=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00923649 | |
| Record name | 1-O-[Methyl(phenyl)amino]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121054-06-6 | |
| Record name | N-Methylaniline N-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121054066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[Methyl(phenyl)amino]hexopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00923649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


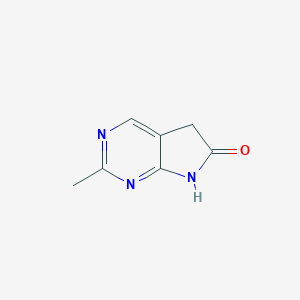

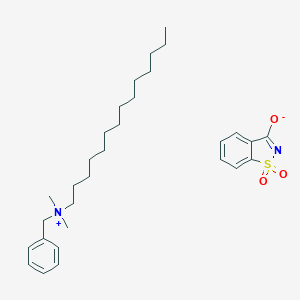

![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
